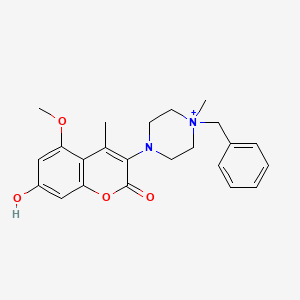

1-benzyl-4-(7-hydroxy-5-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-1-methylpiperazin-1-ium

Descripción

This quaternary ammonium compound features a benzyl-substituted piperazinium core linked to a substituted coumarin (chromen-2-one) moiety. The structural complexity of this compound positions it as a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to coumarin-based ligands, such as kinases or G-protein-coupled receptors (GPCRs) .

Propiedades

Fórmula molecular |

C23H27N2O4+ |

|---|---|

Peso molecular |

395.5 g/mol |

Nombre IUPAC |

3-(4-benzyl-4-methylpiperazin-4-ium-1-yl)-7-hydroxy-5-methoxy-4-methylchromen-2-one |

InChI |

InChI=1S/C23H26N2O4/c1-16-21-19(28-3)13-18(26)14-20(21)29-23(27)22(16)24-9-11-25(2,12-10-24)15-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15H2,1-3H3/p+1 |

Clave InChI |

WOLPVMMFCNBELP-UHFFFAOYSA-O |

SMILES canónico |

CC1=C(C(=O)OC2=C1C(=CC(=C2)O)OC)N3CC[N+](CC3)(C)CC4=CC=CC=C4 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

a) Methyl {7-Hydroxy-4-Methyl-2-Oxo-8-[(4-Phenylpiperazin-1-Yl)Methyl]-2H-Chromen-3-Yl}Acetate

- Key Differences :

- Lacks the quaternary ammonium group (piperazinium) and instead has a neutral piperazine ring.

- Contains an additional acetate ester at position 3 of the coumarin core.

- Impact :

- The neutral piperazine reduces water solubility compared to the target compound.

- The acetate ester may alter metabolic stability, as ester groups are prone to hydrolysis in vivo .

b) 4-((4-Ethylpiperazin-1-Yl)Methyl)Benzoic Acid

- Key Differences :

- Replaces the coumarin core with a benzoic acid scaffold.

- Features an ethyl group on the piperazine instead of a benzyl group.

- Impact :

- The benzoic acid moiety introduces carboxylic acid functionality, enhancing hydrogen-bonding capacity but reducing lipophilicity.

- The ethyl group on piperazine may decrease steric hindrance compared to the benzyl group in the target compound .

c) 2-(4-Benzylpiperazin-1-Yl)-N-Methylethan-1-Amine

- Key Differences :

- Simplified structure lacking the coumarin moiety entirely.

- Contains a secondary amine (N-methyl) instead of a quaternary ammonium center.

- The secondary amine may exhibit pH-dependent solubility, unlike the permanently charged target compound .

a) Coumarin Substitution Patterns

- Hydroxyl (7-OH) and Methoxy (5-OCH₃) Groups: These groups are critical for antioxidant activity, as seen in structurally related coumarins like 3,4-dimethoxyphenol .

b) Quaternary Ammonium vs. Neutral Piperazine

- The permanent positive charge in the target compound may enhance binding to negatively charged biological targets (e.g., DNA or enzyme active sites) compared to neutral analogs like 1-benzyl-4-(5-nitro-1,3-thiazol-2-yl)piperazine, which relies on protonation for solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.